molecular formula C15H21N3O5S B2506684 N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1208725-36-3

N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2506684
CAS No.: 1208725-36-3
M. Wt: 355.41
InChI Key: JQEUWBFCMVSLTJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide: is a complex organic compound that features a combination of furan, morpholine, isoxazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

  • Substitution: : The morpholinoethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group suggests it could interact with enzymes that have sulfonamide-sensitive active sites, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit antibacterial, antifungal, or anticancer activities due to its ability to interfere with specific biological pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects is likely related to its ability to interact with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. The furan and isoxazole rings may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-(2-(furan-2-yl)-2-piperidinoethyl)-3,5-dimethylisoxazole-4-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-phosphonamide: Similar structure but with a phosphonamide group instead of a sulfonamide.

Uniqueness

The uniqueness of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-11-15(12(2)23-17-11)24(19,20)16-10-13(14-4-3-7-22-14)18-5-8-21-9-6-18/h3-4,7,13,16H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEUWBFCMVSLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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